molecular formula C25H18F2N4O2S B2480266 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1053079-68-7

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2480266
CAS No.: 1053079-68-7
M. Wt: 476.5
InChI Key: ZZXSWXIHFVGDJH-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18F2N4O2S and its molecular weight is 476.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation . By inhibiting PI3K, it prevents the activation of AKT, a serine-threonine kinase, and other downstream effectors, disrupting the signaling pathways that regulate cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, affecting the structure of the chromatin and the transcription of genes .

Result of Action

The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells . By disrupting the PI3K/AKT signaling pathway and altering gene expression through histone acetylation, it can inhibit cell proliferation and induce cell death .

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly in the phosphoinositide-3 kinase (PI3K) pathway . It interacts with various enzymes and proteins, including PI3K isoforms . The nature of these interactions involves the inhibition of these enzymes, thereby affecting signal transduction .

Cellular Effects

The compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a dual PI3Ká / PI3Kß inhibitor, providing a unique efficacy profile .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in the PI3K pathway . It interacts with various enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with certain transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2S/c26-16-10-11-20(18(27)13-16)28-22(32)14-34-25-30-19-9-5-4-8-17(19)23-29-21(24(33)31(23)25)12-15-6-2-1-3-7-15/h1-11,13,21H,12,14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXSWXIHFVGDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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